molecular formula C11H12N2O3S B2491436 5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one CAS No. 1554589-95-5

5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one

Cat. No.: B2491436
CAS No.: 1554589-95-5
M. Wt: 252.29
InChI Key: VMTPNIBADKXAMO-UHFFFAOYSA-N
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Description

5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one is an organic compound that features a pyrazolone core with a toluene-4-sulfonylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one typically involves the reaction of toluene-4-sulfonyl chloride with a suitable pyrazolone derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazolone core can also interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one: Similar structure but with different substitution patterns.

    5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-4-one: Variation in the position of the pyrazolone core.

    5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-5-one: Another positional isomer.

Uniqueness

5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-8-2-4-10(5-3-8)17(15,16)7-9-6-11(14)13-12-9/h2-6H,7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTPNIBADKXAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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